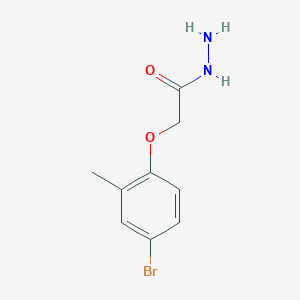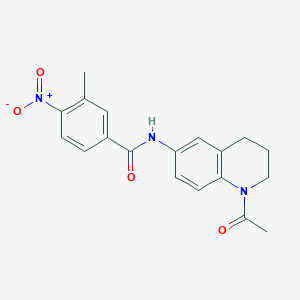
2-(2,4-二硝基苯基)环己酮肟
描述
“2-(2,4-Dinitrophenyl)cyclohexanone oxime” is a chemical compound that is a derivative of hydrazine . It is also known as “2,4-Dinitrophenyl-hydrazine” and is used in reactions with aldehydes and ketones to form oximes . This compound is also used as a standard for elemental analysis and as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of “2-(2,4-Dinitrophenyl)cyclohexanone oxime” involves the reaction of aldehydes and ketones with hydroxylamine to form oximes . A specific procedure involves suspending 0.25 g of 2,4-dinitrophenylhydrazine in 5 mL of methanol and adding 0.5 mL of concentrated sulphuric acid. A solution of 0.2 g cyclohexanone in 1 mL of methanol is then added. The derivative formed is filtered and recrystallised from methanol or ethanol .Molecular Structure Analysis
The molecular formula of “2-(2,4-Dinitrophenyl)cyclohexanone oxime” is C12H12N2O5 . The structure of this compound is derived from hydrazine, with one of the hydrogens replaced by a phenyl group, C6H5, based on a benzene ring. In 2,4-dinitrophenylhydrazine, there are two nitro groups, NO2, attached to the phenyl group in the 2- and 4- positions .Chemical Reactions Analysis
The reaction of “2-(2,4-Dinitrophenyl)cyclohexanone oxime” with aldehydes and ketones to form oximes is an addition-elimination reaction . The 2,4-dinitrophenylhydrazine first adds across the carbon-oxygen double bond (the addition stage) to give an intermediate compound which then loses a molecule of water (the elimination stage) .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-(2,4-Dinitrophenyl)cyclohexanone oxime” include a density of 1.4±0.1 g/cm3, boiling point of 420.3±45.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, and a flash point of 204.1±21.5 °C . It has 7 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds .科学研究应用
- 用途: 通过形成肟,它可以防止半缩酮的可逆形成,确保反应朝着肟形成方向进行。 这种稳定对于某些合成途径至关重要 .
元素分析标准
羰基化合物的稳定化
生物活性小分子研究
作用机制
Target of Action
The primary target of 2-(2,4-Dinitrophenyl)cyclohexanone oxime is the carbonyl group in aldehydes and ketones . The compound acts as a nucleophile, with the nitrogen atom initiating the reaction .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic addition-elimination . In this process, the nitrogen atom in the oxime acts as a nucleophile, attacking the electrophilic carbon atom in the carbonyl group . This results in the formation of an intermediate compound, which then undergoes dehydration to form the final product .
Biochemical Pathways
The reaction of 2-(2,4-Dinitrophenyl)cyclohexanone oxime with aldehydes and ketones leads to the formation of oximes . This process involves the cleavage of the N-O bond in the oxime, which is accelerated by hydroxide ions . The reaction can be influenced by the presence of surfactants, with cationic micelles accelerating the reaction and anionic micelles having no effect .
Result of Action
The result of the action of 2-(2,4-Dinitrophenyl)cyclohexanone oxime is the formation of oximes from aldehydes and ketones . Oximes are important in various chemical reactions and can be used as intermediates in the synthesis of other compounds .
Action Environment
The action of 2-(2,4-Dinitrophenyl)cyclohexanone oxime can be influenced by various environmental factors. For instance, the presence of surfactants can affect the rate of the reaction . Additionally, the reaction is typically carried out in a solvent, which can also influence the reaction rate and the stability of the compound .
安全和危害
“2-(2,4-Dinitrophenyl)cyclohexanone oxime” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable solids, acute oral toxicity, serious eye damage/eye irritation, and specific target organ toxicity - (repeated exposure). The target organs affected are the blood .
未来方向
A modification in the reaction mechanism of “2-(2,4-Dinitrophenyl)cyclohexanone oxime” with OH− in 30% aqueous methanol is suggested. The cationic micelles of cetyltrimethyl ammonium bromide enhance the reaction by a factor of ca. 3 . This suggests potential future directions in the study of this compound and its reactions.
生化分析
Biochemical Properties
2-(2,4-Dinitrophenyl)cyclohexanone oxime is involved in the formation of oximes, a type of organic compound . It reacts with aldehydes and ketones to form oximes in a process that is essentially irreversible . The reaction with N forms the oxime in an essentially irreversible process as the adduct dehydrates .
Molecular Mechanism
The molecular mechanism of 2-(2,4-Dinitrophenyl)cyclohexanone oxime involves its reaction with aldehydes and ketones to form oximes . This reaction is essentially irreversible and results in the dehydration of the adduct .
属性
IUPAC Name |
(NZ)-N-[2-(2,4-dinitrophenyl)cyclohexylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5/c16-13-11-4-2-1-3-9(11)10-6-5-8(14(17)18)7-12(10)15(19)20/h5-7,9,16H,1-4H2/b13-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYYVHYZZLOJHW-QBFSEMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NO)C(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=N/O)/C(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001319707 | |
| Record name | (NZ)-N-[2-(2,4-dinitrophenyl)cyclohexylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666351 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
68614-33-5 | |
| Record name | (NZ)-N-[2-(2,4-dinitrophenyl)cyclohexylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(benzyloxy)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2423129.png)
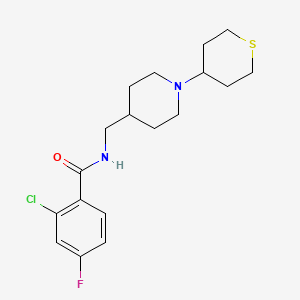

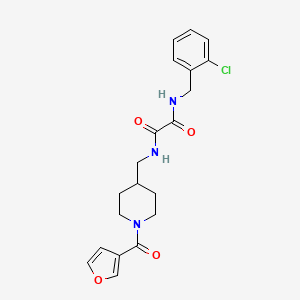
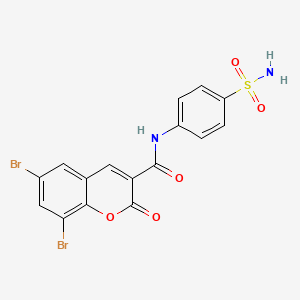
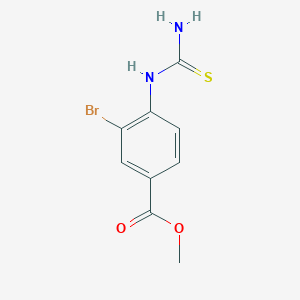
![6-chloro-N-methyl-N-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2423141.png)
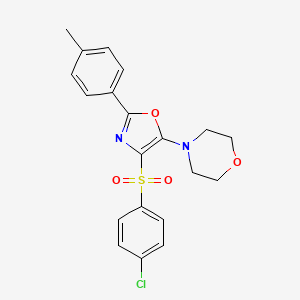
![4-Methylbenzyl 4-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide](/img/structure/B2423145.png)
![3-cyclohexyl-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2423146.png)
![N-(3,4-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2423148.png)
![1-[3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one](/img/structure/B2423149.png)
